molecular formula C18H14ClN3O5S2 B2925509 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate CAS No. 896018-44-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate

Cat. No. B2925509
CAS RN: 896018-44-3
M. Wt: 451.9
InChI Key: KFADQDOJTRNCSP-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is a useful research compound. Its molecular formula is C18H14ClN3O5S2 and its molecular weight is 451.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Fungicidal Activity: Compounds with thiadiazole moieties have been synthesized and evaluated for their fungicidal activity against plant pathogens, indicating potential agricultural applications (Chen et al., 2000).
  • Antimycobacterial Activity: Similar structures have been explored for their antimycobacterial properties, suggesting their potential use in the development of new therapeutics for tuberculosis (Gezginci et al., 1998).
  • Anticancer and Antiangiogenic Effects: Novel heterocyclic derivatives have been synthesized and shown to exhibit anticancer and antiangiogenic effects in vivo, highlighting their potential for cancer therapy (Chandrappa et al., 2010).
  • Antibacterial Activity: Derivatives containing the thiadiazole unit have demonstrated significant antibacterial activities, indicating their potential for the development of new antibacterial agents (Song et al., 2017).

Synthesis and Chemical Properties

  • Heterocyclic Synthesis: Research has been conducted on the synthesis of various heterocyclic compounds, including thiadiazole derivatives, which are of interest due to their diverse biological activities and potential applications in medicinal chemistry (Raslan & Khalil, 2003).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFADQDOJTRNCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate

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